MONOSULFURON ESTER

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monosulfuron ester is a novel sulfonylurea herbicide known for its potent selectivity in controlling various weeds such as goosefoot and climbing bindweed . This compound is part of the sulfonylurea family, which is widely recognized for its effectiveness in agricultural weed management.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of monosulfuron ester typically involves the reaction of a sulfonylurea precursor with an appropriate esterifying agent under controlled conditions. The process often requires the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as esterification, purification, and crystallization to ensure high purity and yield of the final product .

化学反应分析

Types of Reactions: Monosulfuron ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

Agricultural Applications

Weed Control

Monosulfuron ester is primarily utilized as a post-emergence herbicide in various crops, including corn (Zea mays L.), wheat (Triticum aestivum L.), rice (Oryza sativa L.), and millet (Panicum miliaceum L.) . It effectively targets broadleaf weeds such as goosefoot and climbing bindweed while minimizing harm to the crops .

Efficacy Studies

Research has demonstrated that this compound operates through the inhibition of acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants and some microorganisms, but absent in mammals. This selectivity allows for effective weed management with reduced risk to non-target organisms .

Case Study: Residue Analysis

A study conducted on the determination of this compound residues in wheat grains, straw, and soil revealed that no residues were detected at harvest time when applied at rates up to 45 g active ingredient per hectare. The average recoveries ranged from 76.1% to 100%, indicating effective dissipation and minimal environmental impact .

Environmental Impact

Effects on Non-Target Organisms

Research assessing the impact of this compound on nitrogen-fixing cyanobacteria, specifically Anabaena flos-aquae and Anabaena azotica, indicated significant inhibition of growth and protein synthesis at higher concentrations. The IC50 values for these species were found to be 3.3 nmol/L and 101.3 nmol/L, respectively .

Metabolic Disruption

The herbicide was shown to interfere with protein metabolism by inhibiting ALS activity, leading to reduced production of essential amino acids. This disruption highlights the potential ecological consequences of using this compound in agricultural settings .

Pharmaceutical Potential

Recent studies have explored the potential use of sulfonylureas like this compound as drug candidates against diseases such as tuberculosis. The ability of these compounds to inhibit specific metabolic pathways in bacteria suggests that they may serve as effective therapeutic agents .

Data Summary

作用机制

Monosulfuron ester exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately causes plant death. The molecular targets include the ALS enzyme and associated metabolic pathways .

相似化合物的比较

Monosulfuron: A closely related compound with similar herbicidal properties.

Other Sulfonylureas: Compounds like metsulfuron-methyl and chlorsulfuron share structural similarities and herbicidal mechanisms.

Uniqueness: Monosulfuron ester stands out due to its specific ester functional group, which can influence its environmental behavior and degradation pathways. This unique feature makes it a subject of interest in studies related to herbicide persistence and soil interaction .

属性

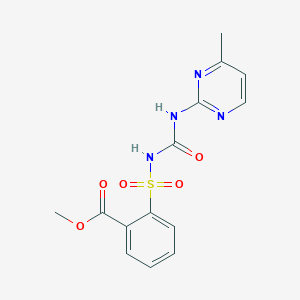

分子式 |

C14H14N4O5S |

|---|---|

分子量 |

350.35 g/mol |

IUPAC 名称 |

methyl 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate |

InChI |

InChI=1S/C14H14N4O5S/c1-9-7-8-15-13(16-9)17-14(20)18-24(21,22)11-6-4-3-5-10(11)12(19)23-2/h3-8H,1-2H3,(H2,15,16,17,18,20) |

InChI 键 |

VGBNSONMEGTIDX-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。